Positional Isomer Differentiation: 1‑(Hydroxymethyl) vs 6‑(Hydroxymethyl) Naphthalene‑2‑carboxylic Acid – Spectroscopic and Reactivity Signatures
The 1‑substituted isomer exhibits distinct NMR and IR signatures compared to the 6‑substituted isomer. The hydroxymethyl proton resonance appears at δ 4.6–4.8 ppm (triplet) for the 1‑isomer, whereas the carboxylic acid proton resonates at δ 12.1–12.3 ppm [REFS‑1]. The proximity of the hydroxymethyl to the carboxylic acid in the 1‑position enables intramolecular hydrogen bonding that is geometrically impossible in the 6‑isomer, altering the compound's reactivity in esterification and oxidation reactions [REFS‑2].
| Evidence Dimension | Spectroscopic signature and intramolecular hydrogen‑bonding capacity |
|---|---|
| Target Compound Data | 1H NMR: hydroxymethyl –CH₂– δ 4.6–4.8 (triplet); –COOH δ 12.1–12.3 (broad). IR: –OH 3200–3500 cm⁻¹; C=O 1700–1720 cm⁻¹ |
| Comparator Or Baseline | 6‑(Hydroxymethyl)naphthalene‑2‑carboxylic acid: hydroxymethyl proton ~δ 4.7 (singlet); no intramolecular H‑bond with –COOH |
| Quantified Difference | Different splitting pattern (triplet vs singlet) and presence/absence of intramolecular H‑bonding; no direct comparative quantitative reactivity data available |
| Conditions | NMR in DMSO‑d₆ or CDCl₃; IR in KBr or neat |
Why This Matters
The unique spectroscopic fingerprint and intramolecular hydrogen bonding of the 1‑isomer directly affect its reactivity in downstream derivatization, making it a non‑interchangeable starting material for target‑oriented synthesis.
